Bromoform-13C

Übersicht

Beschreibung

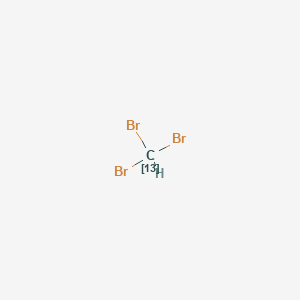

Bromoform-13C, also known as Tribromomethane-13C, is a stable isotope-labeled compound with the chemical formula 13CHBr3. It is a colorless liquid at room temperature, with a high refractive index and density. This compound is primarily used as a laboratory reagent and in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromoform-13C can be synthesized through the haloform reaction, where acetone and sodium hypobromite react to form bromoform. The isotopic labeling is achieved by using 13C-labeled acetone in the reaction. Another method involves the electrolysis of potassium bromide in ethanol, where 13C-labeled ethanol is used .

Industrial Production Methods

Industrial production of this compound is limited due to its specialized applications. It is typically produced in small quantities for research purposes. The production involves the use of 13C-labeled starting materials and follows similar synthetic routes as described above .

Analyse Chemischer Reaktionen

TiCl₄–Mg-Promoted Coupling with Carbonyl Compounds

-

Reaction Mechanism : Titanium chloride (TiCl₄) and magnesium facilitate the transfer of CHBr₂⁻ or CBr₃⁻ groups to aldehydes/ketones (Fig. 1). The weakly basic TiCl₄–Mg system minimizes enolization, enabling high selectivity for dibromomethyl or tribromomethyl carbinols .

-

Scope : Successful with highly enolizable substrates (e.g., 2-indanone) and aromatic ketones (e.g., acetophenone), yielding products with >80% efficiency .

Table 1: Representative TiCl₄–Mg-Mediated Reactions of Bromoform-13C

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | PhCH(OH)CBr₂⁻¹³CHBr₂ | 85 | |

| Cyclohexanone | C₆H₁₀C(OH)CBr₃⁻¹³C | 78 |

Photochemical Reactions

Ultrafast UV-induced dynamics of this compound reveal competing pathways:

Isomerization vs. Bond Dissociation

-

Theoretical Implications : Isomerization challenges existing models, as no theory fully predicts its dominance .

Table 2: Key Photochemical Parameters

| Pathway | Time Scale (fs) | Branching Ratio | Reference |

|---|---|---|---|

| C–Br Dissociation | <200 | 0.4 ± 0.2 | |

| Isomerization | 200–1100 | 0.6 ± 0.2 |

Atmospheric Degradation

This compound undergoes OH radical-initiated oxidation in the troposphere:

OH Radical Reaction Kinetics

-

Degradation Products : Sequential Br abstraction yields ¹³CO and BrOₓ radicals, contributing to ozone depletion .

Table 3: Tropospheric Degradation Pathways

| Reaction Step | Product | Impact | Reference |

|---|---|---|---|

| ¹³CHBr₃ + OH → ¹³CHBr₂O₂ | Peroxy Radical | Chain propagation | |

| ¹³CHBr₂O₂ + NO → ¹³CHBrO + NO₂ | Formyl Bromide-13C | Precursor to ¹³CO |

NMR Spectroscopy

-

Applications : Used to elucidate reaction intermediates in organometallic catalysis and photolysis .

Kinetic Isotope Effects (KIE)

-

C–Br Bond Cleavage : Minimal KIE () due to similar bond strengths .

-

Isomerization : Isotopic mass effects may influence vibrational modes, though experimental data remain limited .

Environmental and Biological Interactions

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Research

Bromoform-13C is utilized in environmental studies to trace the sources and transformations of brominated compounds in the atmosphere. Recent research indicates that anthropogenic bromoform contributes to ozone layer depletion, with studies revealing higher concentrations in the lower atmosphere than previously estimated. For example, a study by Jia et al. (2023) used models based on emissions data from power plants and other sources to assess the impact of bromoform on atmospheric chemistry and its role in ozone degradation .

Case Study: Ozone Layer Impact

- Study Focus : Assessment of bromoform emissions from various sources.

- Findings : Power plants account for 10% to 25.9% of anthropogenic bromoform emissions.

- Implications : Suggests potential need for regulatory measures similar to those established under the Montreal Protocol.

Analytical Chemistry

In analytical chemistry, this compound is employed as a tracer in gas chromatography and mass spectrometry to enhance the detection and quantification of organic compounds. Its isotopic labeling allows for precise tracking during chemical reactions and environmental analyses.

Data Table: Detection Methods

| Method | Detection Limit | Application Area |

|---|---|---|

| Gas Chromatography | 1 ng/L | Water quality monitoring |

| Mass Spectrometry | Varies | Organic compound identification |

Polymer Synthesis

This compound has been explored as a chain transfer agent (CTA) in free radical polymerization processes. A notable study demonstrated its effectiveness in synthesizing block copolymers without the use of metal or sulfur-containing compounds, marking a significant advancement in polymer chemistry .

Case Study: Block Copolymer Synthesis

- Research Objective : Develop a metal-free method for block copolymer synthesis.

- Methodology : Utilized bromoform as a CTA in aqueous free radical polymerization.

- Outcomes : Successfully produced commercially relevant block copolymers with controlled molar mass.

Toxicological Studies

Toxicological profiles of bromoform have highlighted its potential health impacts, particularly concerning its carcinogenic properties. Studies have shown that while bromoform can induce tumors in certain animal models, the implications for human health remain under investigation . this compound can be instrumental in these studies as a tracer to understand metabolic pathways and toxicokinetics.

Data Table: Toxicological Findings

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Carcinogenicity Study | Fischer 344 Rats | 100 | Induction of adenomatous polyps |

| Chronic Toxicity Study | B6C3F1 Mice | 50 | No significant tumor increase |

Agricultural Applications

Emerging research suggests that bromoform may reduce methane production in ruminants, offering potential applications in livestock management to mitigate greenhouse gas emissions . this compound can be used to trace metabolic pathways involved in this process.

Case Study: Methane Reduction

- Research Focus : Assess the efficacy of bromoform in reducing methane emissions from cattle.

- Findings : Significant reduction observed; further studies needed for optimization.

Wirkmechanismus

The mechanism of action of Bromoform-13C involves its interaction with molecular targets through its bromine atoms. It can inhibit specific biochemical pathways, such as methanogenesis, by interfering with the synthesis of coenzyme-M, a key enzyme in the final step of methanogenesis . The isotopic labeling allows for precise tracking and analysis of its interactions and effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Chloroform-13C (13CHCl3)

- Dibromomethane-13C (13CH2Br2)

- Tetrabromomethane-13C (13CCBr4)

Uniqueness

Bromoform-13C is unique due to its three bromine atoms, which provide distinct reactivity and properties compared to other haloforms. Its high density and refractive index make it suitable for specific applications in research and industry. The isotopic labeling further enhances its utility in detailed molecular studies .

Biologische Aktivität

Bromoform-13C, a carbon-13 labeled isotopomer of bromoform (CHBr3), has garnered attention for its biological activity, particularly in the context of environmental chemistry and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential applications of this compound.

Overview of Bromoform

Bromoform is a halogenated organic compound that has been used in various applications, including as a solvent and in the production of brominated flame retardants. Its biological activities have been studied extensively due to its potential health effects and environmental impact.

1. Toxicological Profile

Bromoform has been evaluated for its toxicological effects through various studies, including chronic exposure assessments in animal models. Key findings include:

- Carcinogenic Potential : Studies have shown that bromoform can induce adenomatous polyps and adenocarcinomas in the large intestine of Fischer 344 rats. In contrast, no significant tumor incidence was observed in B6C3F1 mice, indicating species-specific responses to bromoform exposure .

- Organ-Specific Effects : Chronic exposure has resulted in liver and kidney damage, characterized by hepatocellular vacuolization and renal nephrosis . A summary of significant exposure levels is presented in Table 1.

| Exposure Route | Significant Effects | Reference |

|---|---|---|

| Oral | Hepatic vacuolization, renal nephrosis | |

| Inhalation | Respiratory irritation, lethargy | |

| Intraperitoneal | Increased lung tumors in certain strains |

2. Enzymatic Activity

Recent research has focused on the enzymatic pathways involved in bromoform biosynthesis. Notably, certain marine algae such as Asparagopsis taxiformis produce bromoform through specific enzymatic reactions involving haloperoxidases . This biogenetic pathway is crucial for understanding the ecological role of bromoform and its potential applications in reducing methane emissions from livestock when used as a feed additive.

1. Environmental Impact

A study highlighted the role of anthropogenic emissions of bromoform in atmospheric chemistry, particularly its contribution to ozone depletion at the extratropical tropopause . This research underscores the importance of monitoring bromoform levels due to their environmental implications.

2. Agricultural Applications

Recent findings suggest that whole Asparagopsis seaweed is more effective than isolated bromoform in reducing methane emissions from cattle. This approach leverages the natural production of bromoform by the seaweed, presenting a sustainable alternative for mitigating greenhouse gases in agriculture .

Eigenschaften

IUPAC Name |

tribromo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486626 | |

| Record name | Bromoform-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72802-81-4 | |

| Record name | Bromoform-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoform-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.